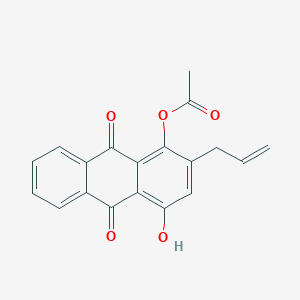
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with an appropriate anthraquinone derivative.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Alkylation: Introduction of the prop-2-en-1-yl group at the 2nd position.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinones or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Some anthraquinone derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.
Anticancer Research: The compound may be studied for its potential anticancer properties.
Medicine
Pharmaceuticals: It can be used in the development of new drugs with specific biological activities.
Industry
Dye Production: The compound is used in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound of many derivatives, known for its dye properties.
Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.
Aloe-emodin: Another anthraquinone derivative with potential therapeutic applications.
Uniqueness
4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and applications compared to other anthraquinones.
Properties
CAS No. |
92979-08-3 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-hydroxy-9,10-dioxo-2-prop-2-enylanthracen-1-yl) acetate |
InChI |
InChI=1S/C19H14O5/c1-3-6-11-9-14(21)15-16(19(11)24-10(2)20)18(23)13-8-5-4-7-12(13)17(15)22/h3-5,7-9,21H,1,6H2,2H3 |
InChI Key |
ACNRHPCDOYQFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1CC=C)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















